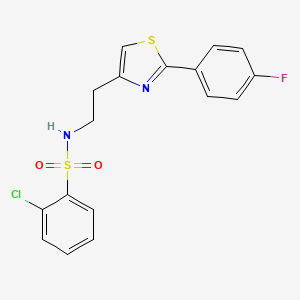

2-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Beschreibung

2-Chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-fluorophenyl group and a benzenesulfonamide moiety bearing a chlorine atom. The compound’s structure integrates a sulfonamide group, known for its role in carbonic anhydrase inhibition and antimicrobial activity, with a thiazole heterocycle, which enhances bioavailability and target binding in medicinal chemistry . The fluorine and chlorine substituents modulate electronic properties, solubility, and intermolecular interactions, influencing both physicochemical characteristics and biological activity.

Eigenschaften

IUPAC Name |

2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O2S2/c18-15-3-1-2-4-16(15)25(22,23)20-10-9-14-11-24-17(21-14)12-5-7-13(19)8-6-12/h1-8,11,20H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVWUOXSJVVNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde, thioamide, and 2-chloroethylamine.

Formation of Thiazole Ring: The thiazole ring is typically formed via a Hantzsch thiazole synthesis, where 4-fluorobenzaldehyde reacts with thioamide under acidic conditions.

Ethyl Chain Introduction: The 2-chloroethylamine is then introduced to the thiazole ring through a nucleophilic substitution reaction.

Sulfonamide Formation: Finally, the benzenesulfonamide moiety is attached via a sulfonyl chloride intermediate, reacting with the amine group on the ethyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This includes:

Batch Reactors: For controlled synthesis of the thiazole ring.

Continuous Flow Reactors: For efficient nucleophilic substitution and sulfonamide formation.

Purification: Using techniques like recrystallization, chromatography, and distillation to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by various nucleophiles, leading to a range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted ethyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

Antimicrobial Agents: Investigated for antibacterial and antifungal properties.

Enzyme Inhibitors: Potential inhibitors of enzymes due to the presence of the sulfonamide group.

Medicine

Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in oncology and infectious diseases.

Industry

Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to inhibit enzyme activity. The thiazole ring and fluorophenyl group contribute to binding affinity and specificity, interacting with hydrophobic pockets and aromatic residues in the target proteins.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Spectroscopic Signatures

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of 2-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including thiazole ring formation, sulfonation, and coupling. To improve yield:

- Use catalyzed coupling reactions (e.g., Pd-mediated cross-coupling for aryl-thiazole bonds) to enhance efficiency .

- Optimize solvent systems (e.g., DMF or dichloromethane) and temperature gradients during sulfonamide formation .

- Purify intermediates via column chromatography or recrystallization to minimize byproducts. For example, recrystallization in ethanol/water mixtures improves purity .

Q. Which analytical techniques are essential for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns on the thiazole and benzene rings. For instance, the 4-fluorophenyl group shows distinct aromatic splitting patterns .

- X-ray Crystallography : Resolve bond angles and confirm stereochemistry. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak at m/z 435.05 for CHClFNOS) .

Q. How should initial biological screening be designed to assess antimicrobial activity?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) strains. Use broth microdilution with 96-well plates and 16–64 µg/mL concentration ranges .

- Zone of Inhibition : Compare results with reference antibiotics (e.g., ampicillin) on agar plates.

- Data Interpretation : Note that MIC values ≤32 µg/mL suggest potential for lead optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in enhancing antimicrobial potency?

- Methodological Answer :

- Substituent Variation : Replace the 4-fluorophenyl group with 4-chloro or 4-methyl analogs to evaluate electronic effects. For example, 4-chloro derivatives show 2–4× higher MIC values against Staphylococcus aureus .

- Thiazole Modifications : Introduce methyl groups at the thiazole 5-position to assess steric effects on target binding .

- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate logP values with bioactivity .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Standardized Assay Conditions : Replicate experiments using identical strains (e.g., ATCC standards) and growth media (e.g., Mueller-Hinton broth) .

- Structural Validation : Confirm compound purity via HPLC before testing. Impurities from incomplete sulfonation may skew results .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., 3-nitrobenzenesulfonamide derivatives) to identify trends .

Q. What in silico approaches are effective for predicting target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to bacterial enzymes (e.g., dihydrofolate reductase). Prioritize poses with hydrogen bonds to the sulfonamide group .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS software) .

- Pharmacophore Mapping : Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) using Schrödinger’s Phase .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- SHELX Refinement : Apply SHELXL for high-resolution (<1.0 Å) data to refine torsional angles of the ethyl-thiazole linkage .

- Twinned Data Handling : Use SHELXD for structure solution if crystals exhibit twinning, common in sulfonamide derivatives .

- Validation Tools : Check geometry with PLATON; ensure R-factors <5% for bond length discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.